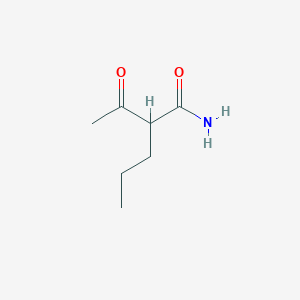
2-Acetylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylpentanamide: is an organic compound with the molecular formula C7H13NO It is a derivative of pentanamide, where an acetyl group is attached to the second carbon of the pentanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylpentanamide can be achieved through several methods. One common approach involves the acetylation of pentanamide using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the acetyl group attaching to the second carbon of the pentanamide chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of acetyl chloride instead of acetic anhydride, which can provide higher yields and faster reaction times. The reaction is usually carried out in a solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-Acetylpentanamide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are being explored in the treatment of various diseases. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and functional group versatility make it valuable in the manufacture of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 2-Acetylpentanamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparación Con Compuestos Similares
2-Acetylbutanamide: Similar structure but with a shorter carbon chain.
2-Acetylhexanamide: Similar structure but with a longer carbon chain.
2-Acetylphenylacetamide: Contains a phenyl group instead of an alkyl chain.
Uniqueness: 2-Acetylpentanamide is unique due to its specific carbon chain length, which can influence its reactivity and interaction with biological targets. The presence of the acetyl group at the second carbon position also provides distinct chemical properties compared to other acetylated amides.
Propiedades
Número CAS |
75063-61-5 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
2-acetylpentanamide |
InChI |
InChI=1S/C7H13NO2/c1-3-4-6(5(2)9)7(8)10/h6H,3-4H2,1-2H3,(H2,8,10) |
Clave InChI |
ZFUVBWXMVYWDAL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





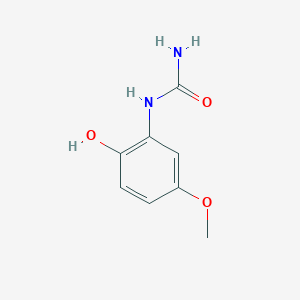

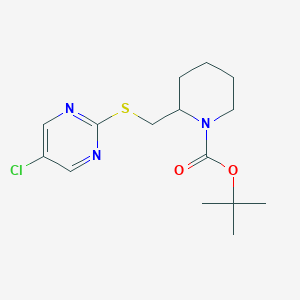
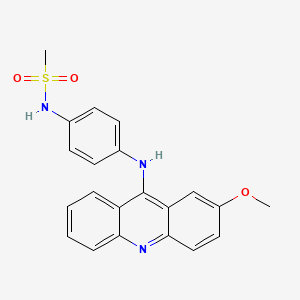
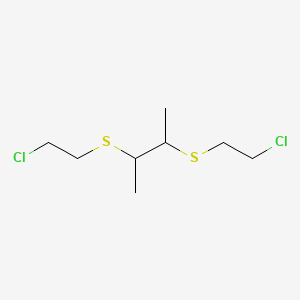
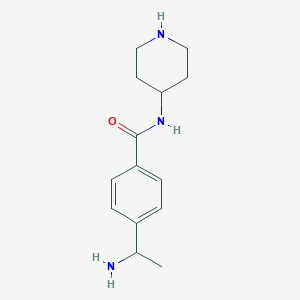
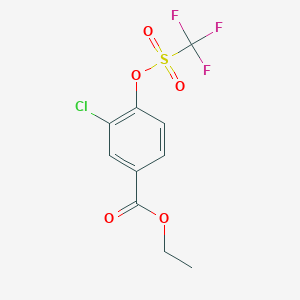


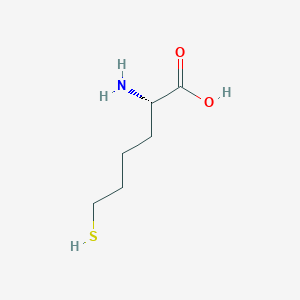
![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)
